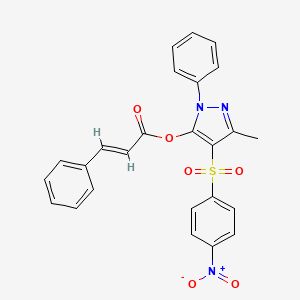
3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl cinnamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl cinnamate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known as NSC 710305 and has a molecular formula of C26H19N3O5S.
Scientific Research Applications
Synthesis and Mesomorphic Properties
- 3-Methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl cinnamate and its derivatives have been explored for their liquid crystalline properties. These compounds exhibit mesomorphism, with some showing enantiotropic nematic and smectic A mesophases. Their thermal stability is notable, especially compared to related compounds with chalcone linkage (Thaker et al., 2013).
Structural Analysis and Characterization
- Research has been conducted on the molecular structure of similar compounds, focusing on their hydrogen-bonded sheets and chains. These studies provide insights into the molecular-electronic structure and the nature of intermolecular interactions (Portilla et al., 2007).
Biological Activities
- Some derivatives of this compound have shown potential in biological applications. Specific compounds exhibit herbicidal and insecticidal activities, highlighting their relevance in agricultural and pest control research (Wang et al., 2015).
Catalytic and Synthetic Applications
- The compound and its variants are utilized in synthetic chemistry, especially in the synthesis of novel organic structures. Their use in the formation of complex molecules underlines their significance in the field of synthetic organic chemistry (Zolfigol et al., 2015).
Antimicrobial and Antimalarial Potential
- Pyrazole-based compounds, related to this compound, have been investigated for their antimicrobial and antimalarial properties. These studies contribute to the development of new pharmaceutical agents (Unnissa et al., 2015).
Crystal Structure Studies
- Extensive research has been done on the crystal structure of related pyrazole derivatives. This includes studies on hydrogen bonding and molecular geometry, which are critical for understanding the chemical behavior and potential applications of these compounds (Szlachcic et al., 2020).
Properties
IUPAC Name |
[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] (E)-3-phenylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O6S/c1-18-24(35(32,33)22-15-13-21(14-16-22)28(30)31)25(27(26-18)20-10-6-3-7-11-20)34-23(29)17-12-19-8-4-2-5-9-19/h2-17H,1H3/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOULEPZOUKOFOY-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C=CC3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)/C=C/C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-acetyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B2485943.png)
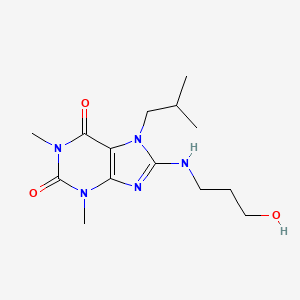
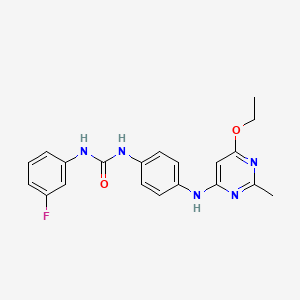

![N-[1-(4-methylphenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]prop-2-enamide](/img/structure/B2485951.png)
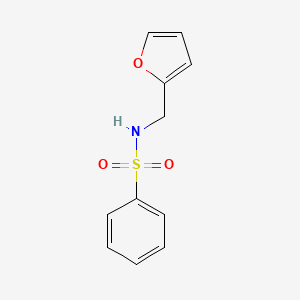
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate](/img/structure/B2485955.png)
![N-Benzyl-N-[2-[methyl(prop-2-ynyl)amino]ethyl]methanesulfonamide](/img/structure/B2485957.png)
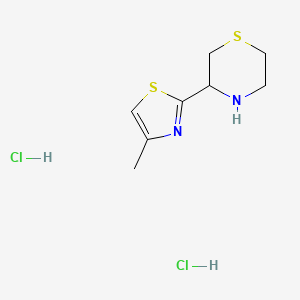
![7-(4-fluorophenyl)-3-{[2-(1H-indol-3-yl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2485959.png)
![N-(4-chlorophenyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2485960.png)
![3-Amino-6-pyridin-3-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2485962.png)
![N-(Cyanomethyl)-2-[2-(N-methylanilino)anilino]acetamide](/img/structure/B2485963.png)
